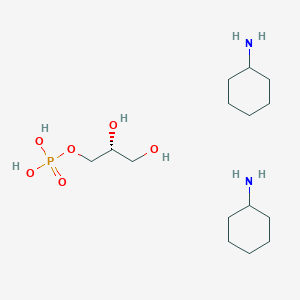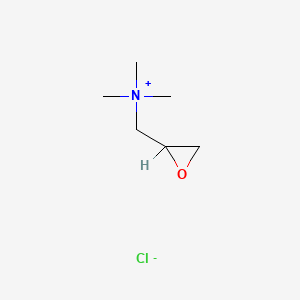
CID 70361
Overview
Description
CID 70361 is a useful research compound. Its molecular formula is C7H5N5O3 and its molecular weight is 207.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 70361 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 70361 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Function Control
Chemically induced dimerization (CID) is a significant tool for studying biological processes, especially protein function in cells. Recent developments in orthogonal and reversible CID systems have enhanced control over protein function with unprecedented precision and spatiotemporal resolution. These advancements are crucial for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
Engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms are developed for inducible gene regulation and gene editing. These platforms allow fine-tuning of gene expression and can be coupled with genetic circuits for transient genome manipulation. This innovation expands the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
Immunodeficiency Research
CID plays a role in the study of combined immunodeficiency (CID), a genetic disorder impacting T and B lymphocyte development. This research is vital for understanding diseases like ZAP-70 deficiency, which leads to a form of CID, revealing critical insights into immune system functioning and treatment approaches (Esenboğa et al., 2015).
Animal Model Studies
CID is utilized in gene therapy approaches across different animal models. Studying responses to CID in various species, like baboons, contributes to our understanding of gene therapy's effectiveness and potential in human therapeutic approaches (Richard et al., 2004).
Spatial Control of Protein Interactions
CID is used to achieve spatial control of protein-protein interactions in living cells. A novel chemical inducer of protein dimerization can be rapidly turned on and off using light, enhancing the control over processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
properties
IUPAC Name |
2-amino-4-oxo-1H-pteridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAUCFGPWONOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C2C(=N1)NC(=NC2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70361 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



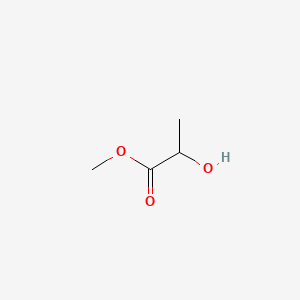
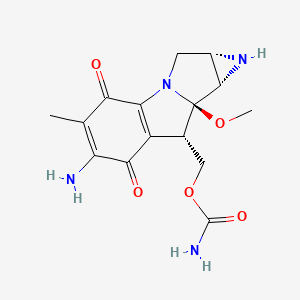

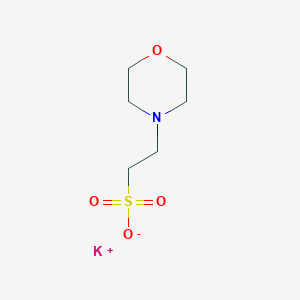
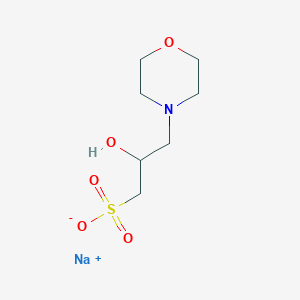
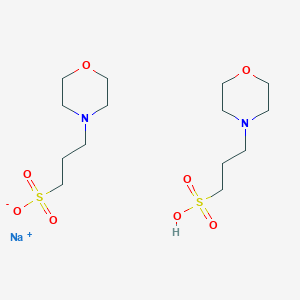

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B7802570.png)

![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)

